molecular formula C17H15FN4O B5323226 N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-pyridinecarboxamide

N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-pyridinecarboxamide

Cat. No. B5323226
M. Wt: 310.33 g/mol
InChI Key: ZBNPVAXSAXOSGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-pyridinecarboxamide, also known as Compound A, is a small molecule drug that has been developed for potential therapeutic use in various diseases.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-pyridinecarboxamide A involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. By inhibiting these pathways, this compound A can induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, this compound A has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In inflammation research, this compound A has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. In neurological disorder research, this compound A has been shown to improve cognitive function, reduce neuroinflammation, and increase neurotrophic factor expression.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-pyridinecarboxamide A in lab experiments is its specificity for certain signaling pathways, which allows for targeted inhibition of these pathways. However, one limitation of using this compound A is its potential toxicity, which must be carefully monitored in preclinical studies.

Future Directions

There are several future directions for research on N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-pyridinecarboxamide A. One direction is to further investigate its potential therapeutic use in cancer, inflammation, and neurological disorders. Another direction is to study its pharmacokinetics and pharmacodynamics in humans, in order to determine its safety and efficacy as a therapeutic agent. Additionally, further research is needed to identify potential biomarkers for this compound A, which could aid in patient selection and monitoring of treatment response.

Synthesis Methods

N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-pyridinecarboxamide A can be synthesized using a multi-step process. The starting material is 4-fluorobenzyl bromide, which is reacted with 5-methyl-1H-pyrazole-3-carboxylic acid to form the intermediate compound. This intermediate is then reacted with 2-pyridinecarboxamide to yield this compound A.

Scientific Research Applications

N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-pyridinecarboxamide A has been studied for its potential therapeutic use in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound A has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound A has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, this compound A has been shown to improve cognitive function and reduce neuroinflammation.

properties

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]-5-methylpyrazol-3-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O/c1-12-10-16(20-17(23)15-4-2-3-9-19-15)21-22(12)11-13-5-7-14(18)8-6-13/h2-10H,11H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNPVAXSAXOSGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)F)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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